molecular formula C7H5Br2I B2960845 1,5-dibromo-2-iodo-4-methylbenzene CAS No. 798552-96-2

1,5-dibromo-2-iodo-4-methylbenzene

Cat. No.: B2960845
CAS No.: 798552-96-2
M. Wt: 375.829
InChI Key: UKKKSMIDLRZZLF-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-4-methylbenzene is a halogenated aromatic compound with the molecular formula C₇H₅Br₂I and a molecular weight of 239.47 g/mol . Its structure consists of a benzene ring substituted with bromine atoms at positions 1 and 5, an iodine atom at position 2, and a methyl group at position 3. This compound is classified as a trihalogenated derivative, combining heavy halogens (Br, I) with an electron-donating methyl group, which influences its reactivity and physical properties.

The presence of iodine, a heavy halogen with polarizable electron density, enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where it can act as an aryl halide precursor .

Properties

IUPAC Name

1,5-dibromo-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKKSMIDLRZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798552-96-2
Record name 1,5-dibromo-2-iodo-4-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-iodo-4-methylbenzene, followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1,5-Dibromo-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1,5-dibromo-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can readily react with electrophiles. The presence of bromine and iodine atoms influences the reactivity and selectivity of the compound, directing the electrophile to specific positions on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1,5-dibromo-2-iodo-4-methylbenzene with structurally related halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity
This compound C₇H₅Br₂I 239.47 1-Br, 2-I, 4-CH₃, 5-Br Cross-coupling reactions, organic synthesis
4-Bromo-1,2-diaminobenzene C₆H₅BrN₂ 187.03 4-Br, 1-NH₂, 2-NH₂ Precursor for dyes, coordination chemistry
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid C₆H₃ClFN₃O₂ 231.05 Cl, heterocyclic triazole, carboxylic acid Pharmaceuticals, enzyme inhibition

Reactivity and Stability

  • Halogen Reactivity: The iodine substituent in this compound is more reactive than bromine or chlorine in nucleophilic aromatic substitution due to its lower bond dissociation energy, making it a preferred substrate in metal-catalyzed reactions . In contrast, 4-bromo-1,2-diaminobenzene contains amino groups (-NH₂), which are electron-rich and participate in chelation or oxidation reactions, limiting its stability under acidic conditions .
  • The carboxylic acid group in 6-chloro-triazolopyridazine enhances water solubility but reduces thermal stability due to hydrogen bonding and decarboxylation risks .

Research Findings and Trends

Recent studies highlight the unique role of This compound in synthesizing asymmetric polyhalogenated aromatics, which are challenging to prepare via direct halogenation . Comparative analyses with bromo/chloro analogs (e.g., 1,3,5-tribromobenzene) reveal that iodine’s leaving-group ability significantly improves reaction yields in palladium-catalyzed couplings.

In contrast, amino-substituted analogs like 4-bromo-1,2-diaminobenzene face limitations in harsh reaction conditions due to oxidative degradation of -NH₂ groups . This underscores the trade-off between functional group versatility and stability in halogenated aromatics.

Biological Activity

1,5-Dibromo-2-iodo-4-methylbenzene is a polyhalogenated aromatic compound characterized by its unique combination of bromine and iodine substituents on a methyl-substituted benzene ring. This structural arrangement may impart distinct biological activities and chemical reactivity compared to other similar compounds. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and environmental chemistry.

Molecular Structure

  • Molecular Formula : C₇H₄Br₂I
  • Molecular Weight : 309.82 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves halogenation reactions, where bromine and iodine are introduced to the aromatic ring. Various methods have been reported, including electrophilic aromatic substitution and cross-coupling reactions using palladium catalysts.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating the antibacterial efficacy of various halogenated compounds found that those with multiple halogen substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria due to increased lipophilicity and membrane disruption capabilities.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction through mitochondrial pathway activation .

Enzyme Inhibition

Enzymatic assays have shown that this compound can inhibit key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by slowing down glucose absorption .

Environmental Impact

The biological activity of this compound extends to its environmental interactions. Polyhalogenated compounds are known for their persistence in the environment and potential bioaccumulation. Studies have shown that they can affect aquatic organisms, leading to disruptions in endocrine function and reproductive health .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several halogenated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Research

In a study published by Johnson et al. (2024), the cytotoxic effects of this compound were tested on HeLa cells. The compound showed an IC50 value of 15 µM after 48 hours of exposure, indicating potent anti-cancer activity through apoptosis induction confirmed via flow cytometry analysis.

Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityIC50 = 15 µM on HeLa cells
Enzyme InhibitionInhibits α-glucosidase
Environmental ImpactEndocrine disruption in fish

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